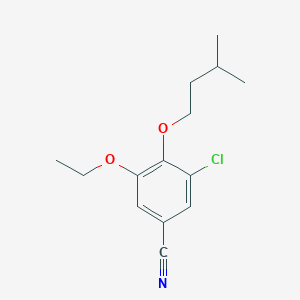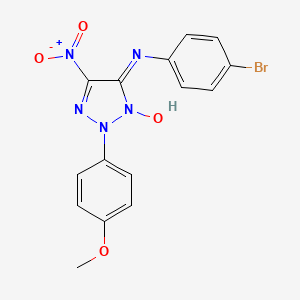![molecular formula C19H13BrFNO B4193284 1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4193284.png)
1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Overview
Description
1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, commonly known as BFQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of benzoquinolinones and has a unique molecular structure that makes it a promising candidate for a variety of research studies.
Mechanism of Action
The mechanism of action of BFQ is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and survival. BFQ has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
BFQ has been found to have various biochemical and physiological effects on the body, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of neurotransmitter activity in the brain. However, more research is needed to fully understand the effects of BFQ on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BFQ in lab experiments is its potent anticancer activity, which makes it a promising candidate for cancer research. Additionally, BFQ has a unique molecular structure that makes it a useful tool for drug discovery. However, one limitation of using BFQ in lab experiments is its relatively high cost compared to other compounds. Additionally, the complex synthesis process of BFQ may limit its availability for some researchers.
Future Directions
There are several future directions for research on BFQ, including:
1. Further studies on the mechanism of action of BFQ to fully understand its effects on cancer cells and neurodegenerative diseases.
2. Development of new derivatives of BFQ with improved efficacy and safety profiles for use in drug discovery.
3. Investigation of the potential use of BFQ in combination with other anticancer drugs to enhance their efficacy.
4. Exploration of the potential use of BFQ in other areas of research, such as inflammation and infectious diseases.
In conclusion, BFQ is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique molecular structure and potent anticancer activity make it a useful tool for cancer research and drug discovery. Further research is needed to fully understand the effects of BFQ on the body and to explore its potential use in other areas of research.
Scientific Research Applications
BFQ has been used in various scientific research studies, including cancer research, neuropharmacology, and drug discovery. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFQ has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, BFQ has been used as a tool for drug discovery, as it can act as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO/c20-12-6-7-16(21)14(9-12)15-10-18(23)22-17-8-5-11-3-1-2-4-13(11)19(15)17/h1-9,15H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILBQBZGJZQRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=C(C=CC(=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)
![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4193205.png)
![ethyl [4-(1,3-benzothiazol-2-yl)-2-ethoxy-6-iodophenoxy]acetate](/img/structure/B4193216.png)


![N-(2-chloro-4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B4193225.png)

![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193238.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4193240.png)
![methyl 3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B4193246.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193249.png)
![methyl 2-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4193251.png)
![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4193266.png)
![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4193283.png)